molecular formula C12H16F3NO5 B2712167 1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate CAS No. 1909305-82-3

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B2712167
CAS No.: 1909305-82-3
M. Wt: 311.257
InChI Key: PHCNTUKAPBWCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, oxo, and trifluoromethyl groups, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dicarboxylic acid derivative can lead to the formation of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for certain targets, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO5/c1-11(2,3)21-10(19)16-7(17)5-6(12(13,14)15)8(16)9(18)20-4/h6,8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCNTUKAPBWCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(CC1=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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